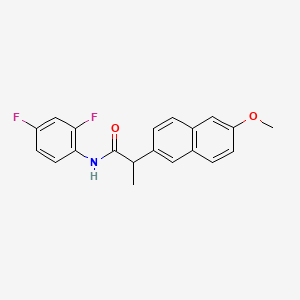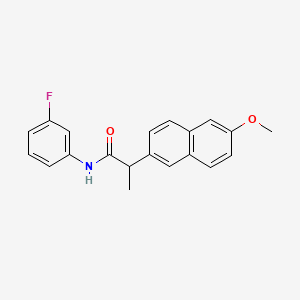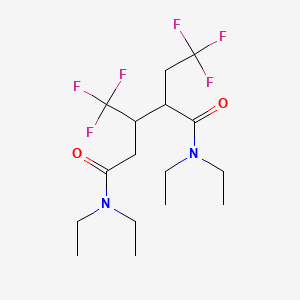![molecular formula C11H10ClN5S B13375342 6-chloro-N'-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide](/img/structure/B13375342.png)
6-chloro-N'-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N’-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazine ring, a thienyl group, and a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N’-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide typically involves the condensation of 6-chloro-2-pyrazinecarbohydrazide with 2-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions with the addition of a catalytic amount of glacial acetic acid. The reaction mixture is stirred for several hours until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N’-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted pyrazine derivatives with various nucleophiles replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N’-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide
- N’-[1-(5-chloro-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide
Uniqueness
6-chloro-N’-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide is unique due to its specific combination of a pyrazine ring, a thienyl group, and a chloro substituent. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C11H10ClN5S |
|---|---|
Peso molecular |
279.75 g/mol |
Nombre IUPAC |
6-chloro-N'-[(Z)-1-thiophen-2-ylethylideneamino]pyrazine-2-carboximidamide |
InChI |
InChI=1S/C11H10ClN5S/c1-7(9-3-2-4-18-9)16-17-11(13)8-5-14-6-10(12)15-8/h2-6H,1H3,(H2,13,17)/b16-7- |
Clave InChI |
YNGQPQJJEJZKEL-APSNUPSMSA-N |
SMILES isomérico |
C/C(=N/N=C(\C1=CN=CC(=N1)Cl)/N)/C2=CC=CS2 |
SMILES canónico |
CC(=NN=C(C1=CN=CC(=N1)Cl)N)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-2,7-dibutyl-6-(4-methoxyphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13375260.png)
![2-({2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13375261.png)

![1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine](/img/structure/B13375273.png)
![4-(2-furyl)-3-buten-2-one (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B13375277.png)
![2-(4-aminophenyl)-N-[3-(4-morpholinyl)propyl]-6-(2-thienyl)-4-pyrimidinamine](/img/structure/B13375281.png)
methanone](/img/structure/B13375296.png)
![ethyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B13375297.png)
![3-{5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-2-thienyl}-1-phenyl-2-propen-1-one](/img/structure/B13375307.png)
![6-(2-methoxyethyl)-2-methyl-3-nitro-6,7-dihydro-1H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B13375317.png)

![5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B13375327.png)
![1-(3-isopropoxypropyl)-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B13375329.png)

